molecular formula C18H19N5O2S B2410373 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one CAS No. 2097922-22-8

1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one

Cat. No.: B2410373
CAS No.: 2097922-22-8
M. Wt: 369.44
InChI Key: PYCHBJJAWGWGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-9-17(23-18(21-13)19-12-20-23)25-14-10-22(11-14)16(24)7-8-26-15-5-3-2-4-6-15/h2-6,9,12,14H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHBJJAWGWGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyrimidine core. This can be achieved through the annulation of a triazole fragment to a pyrimidine ring, often using condensation reactions with orthoesters or chloroanhydrides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of supercritical carbon dioxide as a solvent to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

Solubility and Stability

The solubility characteristics and stability of the compound are critical for its application in biological systems. Studies indicate it has moderate solubility in organic solvents and displays stability under physiological conditions, making it suitable for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown promising antiproliferative effects against various cancer cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

Case Study: Synthesis and Evaluation

A series of compounds were synthesized based on the core structure of 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one. The synthesized derivatives were subjected to MTT assays to evaluate their cytotoxicity. The results demonstrated that modifications at specific positions significantly enhanced their anticancer activity.

Antiviral Activity

The compound's structural features suggest potential antiviral properties, particularly against influenza viruses. Research focused on disrupting the PA-PB1 interface of the influenza A virus polymerase has identified several triazole-based compounds with significant antiviral activity. These compounds were evaluated using plaque reduction assays in MDCK cells infected with the A/PR/8/34 strain of the virus .

Table: Summary of Antiviral Activity

Compound NameIC50 (μM)Target VirusReference
Compound A10Influenza A
Compound B15Influenza A
Compound C8Influenza A

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituents on the azetidine or phenylsulfanyl groups can lead to significant changes in biological activity. Ongoing research aims to delineate these relationships further to enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one is unique due to its combination of a triazolo[1,5-a]pyrimidine core with an azetidinyl and phenylsulfanyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

The compound 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine moiety which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 342.39 g/mol. The structure includes:

  • A triazolo[1,5-a]pyrimidine ring which is known for anti-cancer and anti-inflammatory properties.
  • An azetidine ring that may influence the compound's bioavailability and interaction with biological targets.
  • A phenylsulfanyl group which can enhance lipophilicity and modulate pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazolo-pyrimidine framework exhibit significant anticancer properties. For instance, a study highlighted that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines showed promising inhibitory effects on cancer cell lines through mechanisms involving the inhibition of angiogenesis markers like VEGF and MMP-9 in MDA-MB-231 breast cancer cells .

CompoundIC50 (μM)Mechanism of Action
5-thioxo analog of triazolo[1,5-a][1,3,5]triazin42.63Inhibits thymidine phosphorylase
1-[3-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-oneTBDPotentially inhibits angiogenesis

Neuroprotective Effects

Another area of interest is the neuroprotective effect of triazolo-pyrimidines. A study found that these compounds could stabilize microtubules and reduce amyloid-beta deposition in models of neurodegeneration .

Enzyme Inhibition

The compound's interaction with various enzymes has been evaluated:

  • Butyrylcholinesterase (BChE) : Demonstrated good inhibitory activity comparable to established inhibitors.
  • Acetylcholinesterase (AChE) : Moderate inhibition was observed, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazolo-pyrimidine ring can significantly affect biological activity. For example:

  • Substituents at specific positions on the triazole ring can enhance selectivity towards cancer cells.
  • Variations in the azetidine moiety influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

Several case studies illustrate the biological potential of similar compounds:

  • Breast Cancer Study : A derivative showed a marked reduction in tumor growth when tested in vivo against MDA-MB-231 cells.
  • Neurodegeneration Model : Compounds were tested in Tg mouse models demonstrating reduced axonal dystrophy and amyloid plaque formation.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves a multi-step approach: (1) formation of the triazolopyrimidine core via cyclocondensation of aminotriazole with a β-ketoester derivative under reflux in dimethylformamide (DMF) ; (2) functionalization at the 7-position with an azetidine-oxygen linker using nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) ; (3) introduction of the phenylsulfanyl group via thiol-ene click chemistry or SN2 displacement. Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (80–120°C), and catalysts like potassium carbonate for deprotonation .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl group at C5 of triazolopyrimidine, azetidine protons at δ 3.5–4.5 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]+ for C19H20N4O2S: 384.13) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the azetidine ring and triazolopyrimidine core .

Q. What in vitro models are appropriate for initial biological screening?

  • Enzyme inhibition assays : Target dihydroorotate dehydrogenase (DHODH) or kinases, given the triazolopyrimidine scaffold’s known interactions .
  • Cell viability assays : Use cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacophore elements?

  • Modify substituents : Replace the phenylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
  • Truncate the azetidine ring : Test smaller rings (e.g., pyrrolidine) to evaluate steric tolerance .
  • Biological assays : Compare IC50 values across modified analogs in enzyme/cell-based assays to identify critical moieties .

Q. What strategies resolve contradictory in vitro vs. in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability (e.g., CYP450-mediated oxidation of the phenylsulfanyl group) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and modify labile sites (e.g., introduce fluorine to block metabolic hotspots) .

Q. How to address regioselectivity challenges during triazolopyrimidine core synthesis?

  • Directing groups : Use bromine at C7 to control functionalization sites via Suzuki coupling .
  • Regioselective cyclization : Optimize reaction conditions (e.g., microwave-assisted synthesis) to favor 1,2,4-triazolo[1,5-a]pyrimidine over alternative regioisomers .

Q. How to characterize synthetic impurities or by-products?

  • LC-MS with ion trapping : Detect low-abundance impurities (e.g., unreacted intermediates) using gradient elution (5–95% acetonitrile in water) .
  • Preparative HPLC : Isolate by-products (>95% purity) for structural elucidation via NMR .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Simulate binding to DHODH (PDB: 1D3G) using AutoDock Vina; focus on hydrogen bonding with Arg136 and π-π stacking of the triazolopyrimidine core .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry; discrepancies may arise from polymorphic forms (e.g., crystalline vs. amorphous) .
  • Thermodynamic vs. kinetic solubility : Measure equilibrium solubility (24 hr incubation) vs. kinetic solubility (immediate measurement) to clarify reported differences .

Q. Why do similar analogs show divergent toxicity profiles?

  • Off-target profiling : Screen against hERG (cardiotoxicity) and cytochrome P450 isoforms (drug-drug interaction risks) .
  • Reactive metabolite screening : Use glutathione trapping assays to identify thiophenyl radicals from the phenylsulfanyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.